molecular formula C11H13NO B1314099 4-(4-Methylphenyl)pyrrolidin-2-one CAS No. 55656-95-6

4-(4-Methylphenyl)pyrrolidin-2-one

Cat. No. B1314099
CAS RN: 55656-95-6
M. Wt: 175.23 g/mol
InChI Key: FSSVYVXCCKLTOQ-UHFFFAOYSA-N
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Description

“4-(4-Methylphenyl)pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives provides 4-pyrrolin-2-ones bearing a 3-amino group .


Molecular Structure Analysis

The molecular structure of “4-(4-Methylphenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrolidin-2-ones are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • For example, cis-3,4-diphenylpyrrolidine derivatives have been developed as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Drug Discovery

    • 1,5-diarylpyrrolidin-2-ones or 5-aryl-1-benzylpyrrolidones have great potential in pharmacology and medicinal chemistry .
    • Among 1,5-diarylpyrrolidin-2-ones, there are selective and effective inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase CDK 2, tankyrase, etc .
  • Synthesis of Alkaloids and Unusual β-amino Acids

    • Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
  • Enantioseparation

    • Pyrrolidin-2-one derivatives, including 4C-substituted ones, have been used in enantioseparation studies .
    • Enantioseparation is a process used to separate a mixture of enantiomers, which are molecules that are mirror images of each other .
    • This is important in the field of drug discovery, as different enantiomers of a drug can have different effects .
    • For example, 4-aryl-pyrrolidin-2-ones could be resolved on teicoplanin or teicoplanin aglycone chiral selectors .
  • Solvent

    • 2-Pyrrolidone, a type of pyrrolidin-2-one, is used as a solvent for various polymers, chlordane and DDT, d-sorbitol, glycerin, and sugars .
    • It is also used as a decolorizing agent for kerosene, fatty oils, and rosins .
  • Textile-finishing Agents

    • 2-Pyrrolidone is used as an intermediate for synthesis of l-vinyl-2-pyrrolidone and various TV-methylol derivatives used as textile-finishing agents .
  • Synthesis of Biologically Active Compounds

    • Pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been reported .
    • For example, bicyclic sulfonamide showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
  • Synthesis of Nitrogen-containing Polycyclic Compounds

    • A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed .
    • This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
    • The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .
  • Synthesis of Unusual β-amino Acids

    • Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives .

properties

IUPAC Name

4-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-2-4-9(5-3-8)10-6-11(13)12-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSVYVXCCKLTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500646
Record name 4-(4-Methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)pyrrolidin-2-one

CAS RN

55656-95-6
Record name 4-(4-Methylphenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
NV Gorodnicheva, OS Vasil'eva… - Chemistry of …, 2022 - Springer
Single diastereomers of 4-hetaryl-2-pyrrolidone-3(5)-carbo- and 2-[4-hetaryl-2-pyrrolidon-1-yl]acetohydrazides were used in reactions with 2,4-pentanedione, providing (3R*,4S*)-3-, (…
Number of citations: 1 link.springer.com
A Albrecht, Ł Albrecht, M Różalski… - New Journal of …, 2010 - pubs.rsc.org
3-Aryl-2-diethoxyphosphoryl-4-nitrohexanoates 8, obtained by Michael addition of ethyl diethoxyphosphorylacetate 6 to 1-aryl-2-nitro-1-butenes 7, were utilized as convenient common …
Number of citations: 30 pubs.rsc.org
IJ Montoya-Balbás, B Valentín-Guevara… - Molecules, 2015 - mdpi.com
An efficient synthesis of enantiomerically-pure β-aryl-γ-lactams is described. The principal feature of this synthesis is the practical resolution of β-aryl-γ-lactams with (S)-Naproxen. The …
Number of citations: 21 www.mdpi.com
J Robertson, MJ Palframan, SA Shea, K Tchabanenko… - Tetrahedron, 2008 - Elsevier
5-exo Cyclisation of vinyl-, aryl- and alkyl-radicals onto the aryl group of arylcarboxamides is followed by β-scission of the resulting spirocyclohexadienyl radicals with ejection of a …
Number of citations: 21 www.sciencedirect.com
RM Sultanova, AN Lobov, LV Spirikhin - Chemistry of Heterocyclic …, 2015 - Springer
3-Diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl …
Number of citations: 7 link.springer.com
H Krawczyk, Ł Albrecht, J Wojciechowski, WM Wolf… - Tetrahedron, 2008 - Elsevier
Chemoselective reduction of 3-aryl-2-diethoxyphosphoryl-4-nitroalkanoates provided the corresponding α-diethoxyphosphoryl-γ-lactams in completely diastereoselective manner. The …
Number of citations: 53 www.sciencedirect.com
D Basavaiah, GC Reddy, KC Bharadwaj - Tetrahedron, 2014 - Elsevier
Less reactive ketones and acrylamides have been successfully employed as electrophiles and activated alkenes, respectively, in intramolecular Baylis–Hillman reaction, thus providing …
Number of citations: 20 www.sciencedirect.com
D Basavaiah, GC Reddy, B Lingaiah, RT Naganaboina - Tetrahedron, 2017 - Elsevier
A simple and convenient protocol for highly diastereoselective intramolecular Baylis-Hillman (IBH) reaction of substrates containing less reactive acrylamides as activated alkene and …
Number of citations: 8 www.sciencedirect.com

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